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Compound of Interest

4-(2-
Compound Name:
Isopropoxyphenoxy)piperidine

Cat. No.: B1498826

Get Quote

Executive Summary

4-(2-1sopropoxyphenoxy)piperidine (CAS: 902836-24-2) is a specialized heterocyclic

building block utilized in the discovery of G-Protein Coupled Receptor (GPCR) ligands and ion
channel modulators.[1] Structurally, it consists of a piperidine ring functionalized at the C4
position with a 2-isopropoxyphenoxy moiety.

This scaffold is chemically significant because the ortho-isopropoxy group acts as a lipophilic
bioisostere for methoxy or ethoxy groups, often improving blood-brain barrier (BBB)
permeability and metabolic stability against O-dealkylation. It serves as a critical intermediate in
the synthesis of Alpha-1 adrenergic antagonists, Sigma-1 receptor ligands, and Nav1.7 sodium
channel blockers.

Chemical Identity & Physicochemical Properties[1]
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Property

Data

IUPAC Name

4-(2-Propan-2-yloxyphenoxy)piperidine

CAS Number (Free Base)

902836-24-2

CAS Number (HCI Salt)

1956382-77-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol (Free Base); 271.78 g/mol (HCI)

SMILES

CC(C)OclccececlOC2CCNCC2

Physicochemical Profile

Note: Values below are derived from experimental consensus on analogous aryl-piperidine

ethers.
Parameter Value Technical Implication
Highly lipophilic; suitable for
cLogP 2.8+0.3 gy ipop
CNS targets.
Exists predominantly as a
pKa (Basic N) 10.2+05 cation at physiological pH
(7.4).
Excellent membrane
PSA (Polar Surface Area) ~21 Az permeability (Rule of 5

compliant).

Solubility (Free Base)

Low (<0.1 mg/mL in H20)

Requires organic co-solvents
(DMSO, MeOH) for assays.

Solubility (HCI Salt)

High (>10 mg/mL in H20)

Preferred form for biological
formulation.

Synthetic Methodologies
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The synthesis of this core requires the formation of an aryl-alkyl ether bond between a phenol
and a piperidine ring. Two primary routes are validated for high-yield production.

Route A: Mitsunobu Coupling (Preferred for R&D)

This route is preferred for small-scale synthesis due to its mild conditions and high
stereochemical control (if using chiral starting materials, though this molecule is achiral).

Reaction Scheme: N-Boc-4-hydroxypiperidine + 2-Isopropoxyphenol + PPh3 + DIAD -
Intermediate — Deprotection

Step-by-Step Protocol:

Reagents: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2-Isopropoxyphenol (1.1 eq), and
Triphenylphosphine (PPhs, 1.2 eq) in anhydrous THF under Nitrogen.

e Coupling: Cool to 0°C. Add Diisopropy! azodicarboxylate (DIAD, 1.2 eq) dropwise over 20
minutes.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 12—16 hours. Monitor by TLC
(Hexane:EtOAc 3:1).

» Workup: Concentrate solvent. Triturate with Et2O/Hexane to precipitate triphenylphosphine
oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

» Deprotection: Dissolve the purified Boc-intermediate in Dioxane. Add 4M HCI in Dioxane (5
eq). Stir at RT for 2 hours.

« |solation: Filter the resulting white precipitate (HCI salt) and wash with diethyl ether.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Preferred for scale-up, but requires an activated electrophile (e.g., 1-fluoro-2-
isopropoxybenzene).

Protocol:
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» Activation: React N-Boc-4-hydroxypiperidine with NaH (1.2 eq) in DMF at 0°C to form the
alkoxide.

e Substitution: Add 1-fluoro-2-isopropoxybenzene (1.0 eq).

e Heating: Heat to 80—100°C for 6—8 hours. Note: The electron-donating isopropoxy group
deactivates the ring, making this slower than nitro-substituted analogs.

o Workup: Quench with water, extract into EtOAc, and proceed to deprotection.

Synthesis Workflow Diagram

Starting Materials
(N-Boc-4-hydroxypiperidine + 2-Isopropoxyphenol)

Activation

Mitsunobu Coupling
(PPh3, DIAD, THF, 0°C -> RT)

Ether Formation

Intermediate
(N-Boc-4-(2-isopropoxyphenoxy)piperidine)

Boc Removal

Acidic Deprotection
(4M HCI in Dioxane)

Precipitation

Final Product (HCI Salt)

4-(2-1sopropoxyphenoxy)piperidine HCI
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Click to download full resolution via product page

Caption: Step-wise synthesis via Mitsunobu coupling yielding the stable HCI salt.

Analytical Characterization (Self-Validating
Protocols)

To ensure research integrity, the following analytical benchmarks must be met.

HPLC Purity Method[1]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient;: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (amide/amine backbone) and 270 nm (phenoxy absorption).

Acceptance Criteria: Single peak >98% area integration.

1H-NMR Validation (400 MHz, DMSO-d6)

e 0 1.30 (d, 6H): Isopropyl methyl protons (Characteristic doublet).

0 1.80-2.10 (m, 4H): Piperidine ring protons (C3/C5).

0 3.00-3.30 (m, 4H): Piperidine ring protons (C2/C6, adjacent to Nitrogen).

0 4.50-4.60 (m, 1H): Methine proton of the isopropyl group (Septet).

0 4.65 (m, 1H): Methine proton at Piperidine C4 (Ether linkage).

0 6.80-7.10 (m, 4H): Aromatic protons (Ortho-substituted pattern).

0 9.00 (br s, 1H/2H): Ammonium protons (if HCI salt).
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Pharmacological Applications & Significance[1][5]

[8][10]
Target Landscape

This scaffold is a "privileged structure” in medicinal chemistry, meaning it is capable of binding
to multiple receptor types depending on the N-substitution.

e Alpha-1 Adrenergic Receptors:

o Mechanism:[2] The 2-isopropoxyphenoxy group mimics the 2-ethoxyphenoxy group found
in Tamsulosin and Silodosin intermediates.

o Utility: Used to synthesize antagonists for Benign Prostatic Hyperplasia (BPH). The bulky
iIsopropoxy group provides selectivity for alA over alB subtypes.

e Sigma-1 (ol) Receptors:

o Mechanism:[2] 4-phenylpiperidines are classic ol ligands. The ether linkage increases
conformational flexibility, often enhancing binding affinity for the chaperone protein.

o Utility: Investigation of neuropathic pain and neurodegenerative diseases.
e Navl.7 Sodium Channels:

o Mechanism:[2] Aryl-ether piperidines act as pore blockers. The lipophilicity of the
isopropoxy tail helps the molecule access the intramembrane binding site.

SAR Logic Diagram
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Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Safety & Handling (MSDS Highlights)

 Signal Word:WARNING

e Hazard Statements:
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3][4]
o H335: May cause respiratory irritation.[3]

o Storage: Store at 2-8°C (Free base) or Room Temperature (HCI salt). Hygroscopic; keep
under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. esdmedikal.com [esdmedikal.com]

e 2. assets.thermofisher.com [assets.thermofisher.com]
¢ 3. synquestlabs.com [synquestlabs.com]

e 4. fishersci.com [fishersci.com]

¢ To cite this document: BenchChem. [4-(2-Isopropoxyphenoxy)piperidine: Technical
Monograph & Application Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1498826/docs#4-2-isopropoxyphenoxy-piperidine-
technical-monograph-application-guide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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